molecular formula C23H25N7O3S B10942902 [2-(1-ethyl-1H-pyrazol-4-yl)quinolin-4-yl]{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanone

[2-(1-ethyl-1H-pyrazol-4-yl)quinolin-4-yl]{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B10942902
M. Wt: 479.6 g/mol
InChI Key: UCVOAQVTHNNVTE-UHFFFAOYSA-N
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Description

[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrazole and piperazine groups through nucleophilic substitution reactions. Common reagents used in these steps include ethyl pyrazole, methyl pyrazole, and sulfonyl chlorides. The reaction conditions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using reagents such as sodium borohydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or piperazine rings, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted pyrazole and piperazine compounds. These products can be further utilized in the synthesis of more complex molecules or evaluated for their biological activities.

Scientific Research Applications

Chemistry

In chemistry, [2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of novel heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of advanced materials with specific properties.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.

Medicine

In the field of medicine, [2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE is being explored for its therapeutic potential. Its ability to interact with various biological targets suggests that it could be developed into treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of [2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and triggering various cellular responses. For example, its interaction with DNA topoisomerases can inhibit DNA replication, leading to cell death in cancer cells. Additionally, its binding to bacterial enzymes can disrupt essential metabolic pathways, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline core and exhibit antimalarial activity.

    Pyrazole derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used as anti-inflammatory and anti-obesity agents, respectively.

    Piperazine derivatives: Compounds like piperazine citrate and fluphenazine are used as anthelmintic and antipsychotic agents, respectively.

Uniqueness

What sets [2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE apart is its combination of the quinoline, pyrazole, and piperazine moieties in a single molecule. This unique structure allows for a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H25N7O3S

Molecular Weight

479.6 g/mol

IUPAC Name

[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C23H25N7O3S/c1-3-29-15-17(13-25-29)22-12-20(19-6-4-5-7-21(19)26-22)23(31)28-8-10-30(11-9-28)34(32,33)18-14-24-27(2)16-18/h4-7,12-16H,3,8-11H2,1-2H3

InChI Key

UCVOAQVTHNNVTE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)S(=O)(=O)C5=CN(N=C5)C

Origin of Product

United States

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